Butyl 4-((4-tert-butylbenzoyl)amino)benzoate
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Overview
Description
Butyl 4-((4-tert-butylbenzoyl)amino)benzoate is a chemical compound with the molecular formula C22H27NO3 and a molecular weight of 353.465 g/mol . This compound is known for its unique structure, which includes a butyl ester group and a tert-butylbenzoyl group attached to an amino benzoate core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Butyl 4-((4-tert-butylbenzoyl)amino)benzoate typically involves the reaction of 4-tert-butylbenzoyl chloride with butyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Butyl 4-((4-tert-butylbenzoyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl 4-((4-tert-butylbenzoyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-((4-tert-butylbenzoyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butylbenzoyl group can interact with hydrophobic pockets in proteins, while the amino benzoate core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to Butyl 4-((4-tert-butylbenzoyl)amino)benzoate include:
- Ethyl 4-((4-tert-butylbenzoyl)amino)benzoate
- Methyl 2-((4-tert-butylbenzyl)amino)benzoate
- 2-((4-tert-butylbenzyl)amino)benzoic acid
- 4-tert-butyl-N-(3-((4-tert-butylbenzoyl)amino)-2-methylphenyl)benzamide
These compounds share similar structural features but differ in their ester or amide groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct properties and applications.
Properties
CAS No. |
324577-48-2 |
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Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
butyl 4-[(4-tert-butylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H27NO3/c1-5-6-15-26-21(25)17-9-13-19(14-10-17)23-20(24)16-7-11-18(12-8-16)22(2,3)4/h7-14H,5-6,15H2,1-4H3,(H,23,24) |
InChI Key |
OLOUBUXJZMJBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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